
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester is a chemical compound that features a phosphinothioic acid core with di-1-pyrrolidinyl and O-methyl ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester typically involves the reaction of phosphinothioic acid derivatives with pyrrolidine and methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinothioic acid esters. These products can have various applications depending on their chemical properties.
Wissenschaftliche Forschungsanwendungen
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphine-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of phosphine derivatives in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and functional groups. The molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester can be compared with other similar compounds, such as:
Phosphinothioic acid, di-1-pyrrolidinyl-, O-ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which can affect its chemical properties and reactivity.
Phosphinothioic acid, di-1-pyrrolidinyl-, O-propyl ester: The presence of a propyl ester group can lead to differences in solubility and stability compared to the methyl ester derivative.
Phosphinothioic acid, di-1-pyrrolidinyl-, O-butyl ester: The butyl ester group can influence the compound’s interactions with biological targets and its overall pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
141930-77-0 |
|---|---|
Molekularformel |
C9H19N2OPS |
Molekulargewicht |
234.30 g/mol |
IUPAC-Name |
methoxy-dipyrrolidin-1-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19N2OPS/c1-12-13(14,10-6-2-3-7-10)11-8-4-5-9-11/h2-9H2,1H3 |
InChI-Schlüssel |
LVWQAPZWRQRZES-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(N1CCCC1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane](/img/structure/B12545128.png)
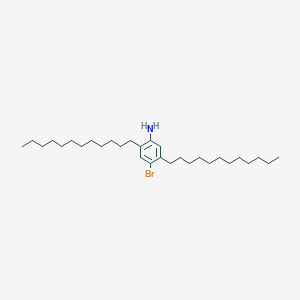
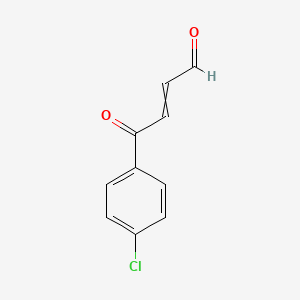
![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)
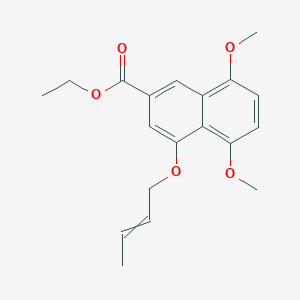



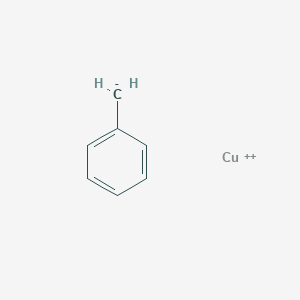
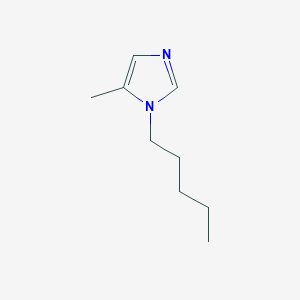
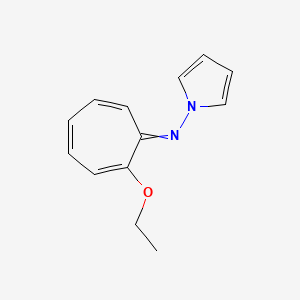
![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)

![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)
